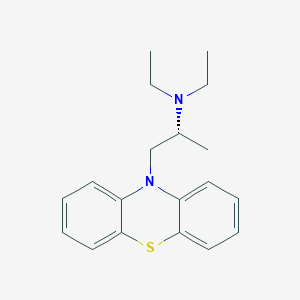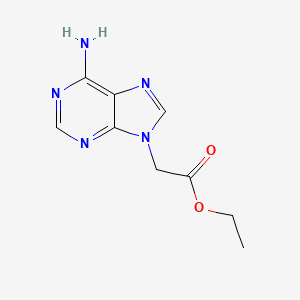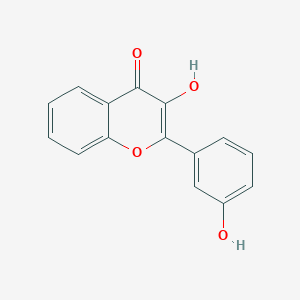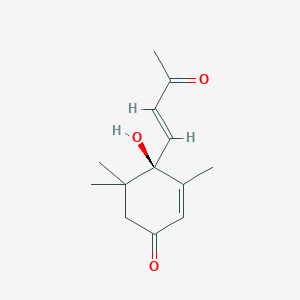![molecular formula C18H17NO3 B1211133 3-[1-(2-Furanylmethyl)-5-phenyl-2-pyrrolyl]propanoic acid](/img/structure/B1211133.png)
3-[1-(2-Furanylmethyl)-5-phenyl-2-pyrrolyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(2-furanylmethyl)-5-phenyl-2-pyrrolyl]propanoic acid is a member of pyrroles.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
- 3-(4-Phenyl) benzoyl propionic acid, closely related to the compound of interest, has been utilized as a starting material for synthesizing various heterocyclic compounds like furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. These derivatives are noteworthy for their reactions with different nucleophiles (Soliman, Bakeer, & Attia, 2010).
Synthesis of β-Lactams
- 3-Phenyl-2-(1-H-pyrrol-1-yl) propanoic acid, a structurally similar compound, has been used as a ketene source for synthesizing monocyclic-2-azetidinones. The synthesis process involves controlling diastereoselectivity through hindrance in ketene and imines (Behzadi, Saidi, Islami, & Khabazzadeh, 2015).
Renewable Building Block for Benzoxazine
- 3-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid, is explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This approach is significant for developing materials with thermal and thermo-mechanical properties suitable for various applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Ugi Three-Component Coupling Reaction
- A study conducted a three-component Ugi reaction involving 3-(1-(2-aminophenyl)-5-phenyl-1H-pyrrol-2-yl)propanoic acid to produce a novel class of compounds. This process is significant for creating new chemical entities (Reddy et al., 2014).
Synthesis of Polysubstituted Pyrroles
- The reaction of arylglyoxals, N,Ndimethylbarbituric, and 3-[(4-oxopent-2-en-2-yl)amino]propanoic acids has been utilized to obtain novel pentasubstituted pyrroles. This synthesis method holds importance in the field of organic chemistry (Kolos & Chechina, 2019).
Anti-Inflammatory Activity
- A series of substituted N‐pyrrolylcarboxylic acids, including 3‐(N‐pyrrolyl)propanoic acids, were evaluated for their analgesic and anti-inflammatory activities. These compounds showed promising results in increasing the pain threshold and reducing inflammation (Bocheva, Bijev, & Nankov, 2006).
Analgesic Compounds
- Amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3yl]propanoic acids were synthesized and tested for analgesic activity. These compounds displayed equipotent analgesic activity to aspirin, showcasing their potential in pain management (Banoglu et al., 2007).
Propriétés
Nom du produit |
3-[1-(2-Furanylmethyl)-5-phenyl-2-pyrrolyl]propanoic acid |
|---|---|
Formule moléculaire |
C18H17NO3 |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
3-[1-(furan-2-ylmethyl)-5-phenylpyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C18H17NO3/c20-18(21)11-9-15-8-10-17(14-5-2-1-3-6-14)19(15)13-16-7-4-12-22-16/h1-8,10,12H,9,11,13H2,(H,20,21) |
Clé InChI |
NRHNQLUJFCODBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(N2CC3=CC=CO3)CCC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2r)-2,3-Bis[(4,4-difluorotetradecanoyl)oxy]propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1211051.png)
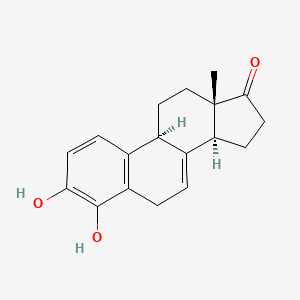
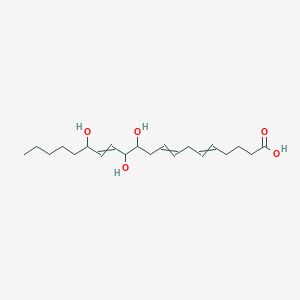
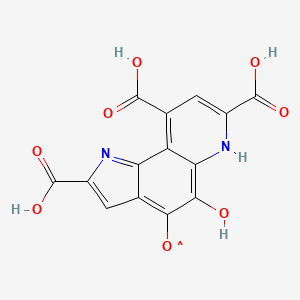
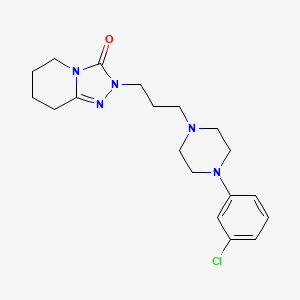
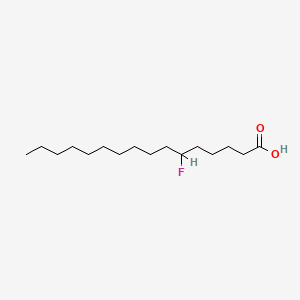
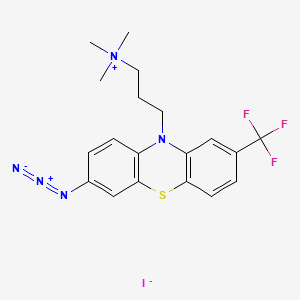
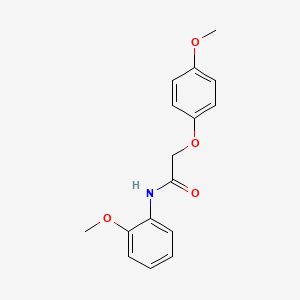
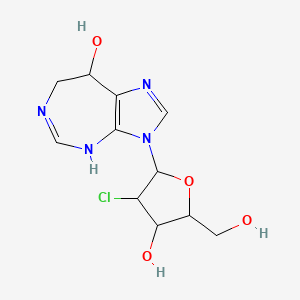
![5,8-Dichloro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1211070.png)
